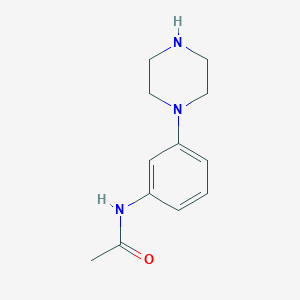

N-(3-piperazin-1-ylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-piperazin-1-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-10(16)14-11-3-2-4-12(9-11)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAHTRPCKTWOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276288 | |

| Record name | N-(3-piperazin-1-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103951-55-9 | |

| Record name | N-(3-piperazin-1-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(3-piperazin-1-ylphenyl)acetamide

This document provides a comprehensive technical guide for the synthesis of N-(3-piperazin-1-ylphenyl)acetamide, a valuable research compound and building block in medicinal chemistry.[1] The guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the piperazine-acetamide class of compounds. The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and basicity, which are critical for pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] This guide outlines a plausible and robust synthetic protocol for this compound, based on established chemical transformations.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through two primary retrosynthetic pathways.

Pathway A involves the late-stage N-acetylation of a commercially available precursor, 3-(piperazin-1-yl)aniline. This is generally the more direct and preferred route.

Pathway B involves the formation of the C-N bond between the phenyl ring and the piperazine moiety as the key step. This could be achieved via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction on a suitable N-(3-halophenyl)acetamide precursor.

This guide will focus on the detailed experimental protocol for Pathway A, as it represents a more straightforward and efficient synthesis.

Experimental Protocol: N-acetylation of 3-(piperazin-1-yl)aniline (Pathway A)

This protocol is based on general methods for the N-acetylation of anilines.[2][3][4]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 3-(piperazin-1-yl)aniline | C₁₀H₁₅N₃ | 177.25 | ≥95% | Biosynth[5] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | VWR Chemicals |

| Diethyl Ether | C₄H₁₀O | 74.12 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Detailed Procedure

-

To a 100 mL round-bottom flask charged with a magnetic stir bar, add 3-(piperazin-1-yl)aniline (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the flask in an ice bath to 0 °C.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 80-95% |

| Purity | >98% (by HPLC) |

Note: The expected yield is an estimate based on similar N-acetylation reactions of anilines.

Characterization Data (Predicted)

As no direct experimental data was found in the literature, the following are predicted characterization data based on the structure of this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, δ 6.8-7.5 ppm), acetamide NH (singlet, δ ~9.5-10.0 ppm), piperazine protons (multiplets, δ 2.8-3.2 ppm), and acetyl methyl group (singlet, δ ~2.1 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~168-170 ppm), aromatic carbons (δ 110-150 ppm), piperazine carbons (δ 45-55 ppm), and acetyl methyl carbon (δ ~24 ppm). |

| Mass Spec | [M+H]⁺ = 220.1444 (Calculated for C₁₂H₁₈N₃O⁺) |

| IR (cm⁻¹) | N-H stretch (amide, ~3300 cm⁻¹), C=O stretch (amide, ~1660 cm⁻¹), N-H bend (amide, ~1550 cm⁻¹), and C-N stretch (~1300 cm⁻¹). |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described method, based on the N-acetylation of 3-(piperazin-1-yl)aniline, is expected to be high-yielding and reproducible. This document serves as a valuable resource for researchers requiring this compound for their work in medicinal chemistry and drug discovery.

References

- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]

- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 3-(Piperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]

LASSBio-294: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a synthetic N-acylhydrazone derivative with significant cardioinotropic and vasodilatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical characteristics of LASSBio-294, its molecular structure, and the experimental methodologies employed in its characterization. The document also delves into its mechanism of action, focusing on its role in intracellular calcium regulation, and presents available quantitative data in a structured format for ease of reference.

Chemical Structure and Properties

LASSBio-294 is a derivative of safrole, a natural product.[1] Its chemical structure combines a 3,4-methylenedioxybenzoyl moiety with a 2-thienylhydrazone group.

Molecular Structure:

Caption: Molecular structure of LASSBio-294.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 3,4-methylenedioxybenzoyl-2-thienylhydrazone | [2] |

| Molecular Formula | C₁₃H₁₀N₂O₃S | Inferred |

| Molecular Weight | 274.30 g/mol | Inferred |

| Solubility | Low solubility in water. Soluble in Dimethyl sulfoxide (DMSO). | [4] |

| Physical State | Solid (recrystallized from solution) | [5] |

Synthesis

LASSBio-294 is synthesized from safrole, a natural product obtained from Ocotea pretiosa.[1] While a detailed, step-by-step protocol is not fully disclosed in the primary literature, the synthesis involves the formation of a hydrazone from a corresponding hydrazide and an aldehyde.

Caption: General synthesis workflow for LASSBio-294.

Spectroscopic Data

The structural confirmation of LASSBio-294 is achieved through various spectroscopic methods.

Mass Spectrometry

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to detect LASSBio-294. The parent ion and its major fragment are monitored for quantification.[6]

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |

| Parent Ion (m/z) | 275.2 | [6] |

| Fragment Ion (m/z) | 149.1 | [6] |

Biological Activity and Mechanism of Action

LASSBio-294 exhibits positive inotropic and vasodilatory effects.[2][3] Its primary mechanism of action is believed to be related to the modulation of intracellular calcium (Ca²⁺) concentrations in cardiac muscle cells.[4]

Inotropic Effect

LASSBio-294 increases the contractility of cardiac muscle.[2] This effect is attributed to an enhanced uptake of Ca²⁺ into the sarcoplasmic reticulum (SR), leading to a greater release of Ca²⁺ during excitation-contraction coupling.[4][7] This increased availability of intracellular Ca²⁺ enhances the force of contraction.

Vasodilatory Effect

The compound also induces vasodilation.[3] Some studies suggest that this effect may be mediated through the activation of A2A adenosine receptors.[1][8]

Caption: Proposed signaling pathway for LASSBio-294.

Experimental Protocols

The following are summaries of key experimental protocols used in the study of LASSBio-294.

Isometric Tension Recording in Isolated Cardiac Muscle

-

Objective: To measure the contractile force of cardiac muscle in response to LASSBio-294.

-

Methodology:

-

Isolated rat atrial, papillary, or ventricular muscles are mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Muscles are electrically stimulated at a fixed frequency (e.g., 1 Hz).

-

Isometric tension is recorded using a force transducer connected to a polygraph.

-

After a stabilization period, cumulative concentrations of LASSBio-294 (dissolved in DMSO) are added to the bath.

-

Changes in twitch tension are recorded and analyzed.[4]

-

Calcium Uptake in Skinned Cardiac Fibers

-

Objective: To assess the effect of LASSBio-294 on sarcoplasmic reticulum Ca²⁺ uptake.

-

Methodology:

-

Ventricular muscle fibers are chemically "skinned" using saponin to permeabilize the sarcolemma while keeping the SR intact.

-

The skinned fibers are placed in a series of solutions with varying Ca²⁺ concentrations (pCa) to load the SR with calcium.

-

LASSBio-294 is added to the loading solution in experimental groups.

-

After the loading period, the fibers are exposed to a caffeine solution to induce the release of Ca²⁺ from the SR, which generates a transient contraction.

-

The amplitude of the caffeine-induced contraction is measured as an index of SR Ca²⁺ content. An increase in this contraction in the presence of LASSBio-294 indicates enhanced Ca²⁺ uptake.[4]

-

Caption: Workflow for key LASSBio-294 experiments.

Quantitative Pharmacological Data

| Parameter | Value | Muscle Type | Source |

| Maximal inotropic effect | 128.0 ± 0.7% of control | Isolated rat hearts | [2] |

| Concentration for maximal effect | 25 µM | Isolated rat hearts | [2] |

| Maximal twitch increment (at 200 µM) | 201.5 ± 18.5% | Ventricular muscle | [4] |

| Maximal twitch increment (at 200 µM) | 163.1 ± 18.4% | Atrial muscle | [4] |

| Maximal twitch increment (at 200 µM) | 153.5 ± 28.5% | Papillary muscle | [4] |

| IC₅₀ for vasodilation | 74 µM | Rat aorta | [3] |

Conclusion

LASSBio-294 is a promising synthetic compound with significant positive inotropic and vasodilatory effects. Its mechanism of action, centered on the enhancement of sarcoplasmic reticulum calcium uptake, presents a novel approach for the potential treatment of cardiovascular disorders. Further research is warranted to fully elucidate its physicochemical properties, detailed synthetic pathways, and complete pharmacological profile to support its development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the cardioactive prototype LASSBio-294 and its metabolites in dog plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Potential of the N-(3-piperazin-1-ylphenyl)acetamide Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-piperazin-1-ylphenyl)acetamide represents a core chemical scaffold with significant potential in medicinal chemistry. While not a therapeutic agent in itself, its derivatives have demonstrated a wide array of biological activities, indicating that this structural motif is a valuable starting point for the development of novel therapeutics. This technical guide consolidates the current understanding of the probable mechanisms of action associated with the this compound core, drawing from research on its various analogs. We will explore its role in oncology, neuroscience, and infectious diseases, presenting key quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction: The Piperazine-Acetamide Moiety as a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and basicity, which are crucial for a drug's pharmacokinetic profile.[1] When combined with an acetamide group, the resulting piperazine-acetamide structure serves as a versatile building block for synthesizing compounds with diverse pharmacological effects, including anticancer, anticonvulsant, and antimicrobial activities.[1][2][3] this compound is a specific embodiment of this scaffold, featuring a central phenyl ring substituted with a piperazine group and an acetamide group. Its derivatives have been investigated for a range of therapeutic applications.

Potential Mechanisms of Action and Therapeutic Targets

Based on the biological activities of its derivatives, the this compound scaffold may exert its effects through several mechanisms, primarily by interacting with key proteins involved in cellular signaling and neuronal excitability.

Oncology: Targeting PI3Kδ Signaling

Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][4]triazin-4-amine have been identified as highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[5] PI3Kδ is a crucial component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and autoimmune diseases.[5] Inhibition of PI3Kδ can lead to decreased cell proliferation, survival, and migration.

Signaling Pathway of PI3Kδ Inhibition

Caption: PI3Kδ inhibition by a derivative of the scaffold.

Neuroscience: Modulation of Neuronal Excitability

Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model.[2] This suggests a mechanism of action related to the modulation of voltage-sensitive sodium channels. The MES test is indicative of a compound's ability to prevent the spread of seizures, a property of many established antiepileptic drugs that target sodium channels. One of the potent derivatives was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[2]

Logical Flow of Anticonvulsant Activity

Caption: Postulated mechanism for anticonvulsant effects.

Infectious Diseases: Antimicrobial and Antifungal Activity

Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown significant in vitro antimicrobial activity against various bacterial and fungal strains.[3][4] The exact mechanism is not fully elucidated but is thought to involve the disruption of microbial cellular processes. The quinazolinone moiety, often combined with the piperazine-acetamide scaffold, is known to contribute to antimicrobial effects.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of the this compound scaffold.

Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [2]

| Compound | MES Test Dose (mg/kg) | Time Point (h) | Neurological Toxicity (Rotarod Test) |

| 12 (N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide) | 100 | 0.5 | Not reported |

| 13 (N-(3-chlorophenyl)-2-morpholino-acetamide) | 100 | 0.5 | Not reported |

| 300 | 4 |

Table 2: Antimicrobial Activity of Thiophene and Piperazine Derivatives [6]

| Compound | Microorganism | MIC (µg/ml) | Standard Drug | Standard Drug MIC (µg/ml) |

| 7f | Proteus vulgaris NCIM 2813 | 93.7 | Ampicillin | 125 |

| 7g | Aspergillus Niger NCIM 50 | 93.7 | Nystatin | 125 |

| 7i | Aspergillus Niger NCIM 50 | 93.7 | Nystatin | 125 |

Table 3: Enzyme Inhibitory Activity of Benzothiazole-piperazine-acetamide Derivatives [7]

| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| 3c | Acetylcholinesterase (AChE) | 0.030 ± 0.001 | Donepezil | 0.0201 ± 0.0010 |

| 3j | β-secretase 1 (BACE-1) | 0.119 ± 0.004 | Donepezil | 0.110 ± 0.005 |

Experimental Protocols

Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives[2]

The final compounds were synthesized via an alkylation reaction of the corresponding amines with previously obtained alkylating reagents, 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.[2]

Experimental Workflow for Synthesis

Caption: General synthesis workflow.

In Vitro Antimicrobial Activity Assessment (Tube Dilution Technique)[3]

The antimicrobial activity of synthesized compounds was evaluated using the tube dilution technique. This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.

In Vitro Anticancer Activity Assessment (MTT Assay)[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is used to measure the cytotoxic effects of potential anticancer compounds on cell lines.

Anticonvulsant Screening (MES and Subcutaneous Pentylenetetrazole Tests)[2]

Initial anticonvulsant screening was performed using the standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice and/or rats. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

Neurological Toxicity (Rotarod Test)[2]

Acute neurological toxicity was determined using the rotarod test, which assesses the motor coordination of rodents.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents with diverse mechanisms of action. The evidence from its derivatives suggests potential applications in oncology, neurology, and infectious diseases. Future research should focus on synthesizing and screening new analogs to optimize their potency and selectivity for specific biological targets. Further elucidation of the precise molecular interactions through techniques like X-ray crystallography and detailed structure-activity relationship (SAR) studies will be crucial for advancing compounds based on this versatile scaffold towards clinical development.

References

- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

LASSBio-294: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-294, a novel N-acylhydrazone derivative, has emerged as a promising cardiotonic agent with positive inotropic and lusitropic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LASSBio-294. It details the key experimental findings that have elucidated its primary mechanism of action, which involves the modulation of intracellular calcium dynamics through the activation of adenosine A2A receptors, rather than direct inhibition of phosphodiesterases. This document summarizes critical quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Introduction

LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, was synthesized and characterized by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro.[1][2][3] It was developed as part of a research program focused on the discovery of new drug candidates for cardiovascular diseases. Preclinical studies have demonstrated its potential as a therapeutic agent for conditions associated with cardiac dysfunction, such as heart failure and myocardial infarction.[4][5]

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for LASSBio-294 has not been published in extensive public literature, its structure as a N-acylhydrazone suggests a synthesis route involving the condensation of a hydrazide with an aldehyde. The general reaction is depicted below.

For LASSBio-294, this would involve the reaction of 3,4-methylenedioxybenzoyl hydrazide with thiophene-2-carboxaldehyde.

Pharmacological Profile

Inotropic and Lusitropic Effects

LASSBio-294 exhibits significant positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac muscle.[2] Studies on isolated rat hearts and cardiac muscle preparations have consistently demonstrated a dose-dependent increase in contractile force.[6]

Mechanism of Action: Modulation of Intracellular Calcium

The primary mechanism underlying the cardiotonic effects of LASSBio-294 is the enhancement of intracellular calcium (Ca²⁺) cycling. Specifically, it increases the accumulation of Ca²⁺ into the sarcoplasmic reticulum (SR).[2][6] This leads to a greater release of Ca²⁺ during subsequent contractions, thereby augmenting contractile force.

Unlike many other inotropic agents, LASSBio-294 does not appear to directly inhibit phosphodiesterase type III (PDE3) or sensitize the contractile proteins to Ca²⁺.[6]

Role of Adenosine A2A Receptor Activation

Evidence suggests that the effects of LASSBio-294 are mediated through the activation of adenosine A2A receptors.[5] Activation of these G-protein coupled receptors in cardiomyocytes leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[7][8][9] PKA can then phosphorylate key proteins involved in Ca²⁺ handling, such as phospholamban, leading to enhanced SR Ca²⁺ uptake by the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[7][8]

References

- 1. Adenosine A2A receptor signaling regulation of cardiac NADPH oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Cyclic GMP-dependent vasodilatory properties of LASSBio 294 in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-(3-piperazin-1-ylphenyl)acetamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the interactions of N-(3-piperazin-1-yl)acetamide, a research compound belonging to the versatile class of piperazine-acetamide scaffolds. Due to the limited availability of specific experimental data for this compound, this document outlines a robust, methodology-driven approach based on established protocols for similar piperazine derivatives. The guide details a hypothetical study targeting the Dopamine D2 Receptor, a common target for piperazine-containing CNS-active compounds. It covers molecular docking, pharmacophore modeling, and simulated ADME properties, alongside detailed protocols for experimental validation via radioligand binding assays. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

N-(3-piperazin-1-ylphenyl)acetamide is a member of the piperazine-acetamide chemical class. The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties and to be a constituent of numerous biologically active compounds with applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[1] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential activity at G-protein coupled receptors (GPCRs), a frequent target class for piperazine derivatives.

This guide presents a hypothetical, yet plausible, in silico investigation of this compound, postulating the Dopamine D2 Receptor (D2R) as a likely biological target. D2R is a well-validated target for antipsychotic and neurological drugs, and many known D2R ligands feature a piperazine core. The following sections will detail a complete workflow from initial in silico screening to experimental validation, providing researchers with a practical framework for assessing the potential of this and similar research compounds.

Hypothesized Biological Target and Signaling Pathway

For the purpose of this guide, we hypothesize that this compound acts as an antagonist at the Dopamine D2 Receptor. D2R is a Gαi-coupled receptor, and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D2R by a ligand like this compound would block this effect, thereby preventing the dopamine-induced downstream signaling cascade.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of a small molecule with a protein target involves several stages, from ligand and protein preparation to docking, analysis, and property prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity through a scoring function.

Experimental Protocol: Molecular Docking of this compound into the Dopamine D2 Receptor

-

Protein Preparation:

-

Obtain the crystal structure of the human Dopamine D2 Receptor (e.g., PDB ID: 6CM4).

-

Using a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation.

-

Generate possible ionization states at a physiological pH (e.g., 7.4).

-

Perform an energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e).

-

-

Grid Generation:

-

Define the binding site on the D2R. This is typically centered on the location of the co-crystallized ligand or key conserved residues (e.g., Asp114 in TM3).

-

Generate a receptor grid that encompasses the defined binding site.

-

-

Docking Simulation:

-

Perform the docking calculation using software like Glide (Schrödinger) or AutoDock Vina.

-

Allow for flexible ligand conformations while keeping the receptor rigid or allowing for limited side-chain flexibility in the binding pocket.

-

Generate a set of possible binding poses (e.g., 10-20 poses).

-

-

Pose Analysis and Scoring:

-

Analyze the generated docking poses based on their docking scores (e.g., GlideScore, kcal/mol).

-

Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key residues in the D2R binding site.

-

Table 1: Hypothetical Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

| This compound | -8.5 | Asp114, Ser193, Phe390 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

| Risperidone (Reference) | -10.2 | Asp114, Ser193, Phe389, Trp386 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set Selection:

-

Compile a set of known D2R antagonists with a range of activities (e.g., from public databases like ChEMBL).

-

Include this compound in the dataset.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.

-

-

Pharmacophore Model Generation and Validation:

-

Use software like PHASE (Schrödinger) or LigandScout to generate pharmacophore hypotheses.

-

Score and rank the hypotheses based on their ability to align the active molecules and distinguish them from inactive ones (if a set of inactives is available).

-

The best model will represent the key features required for D2R antagonism.

-

Table 2: Hypothetical Pharmacophore Model Features for D2R Antagonism

| Feature Type | Number of Features |

| Aromatic Ring | 2 |

| Hydrogen Bond Acceptor | 1 |

| Positive Ionizable | 1 |

| Hydrophobic Group | 1 |

ADME/Tox Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for early assessment of a compound's drug-likeness.

Experimental Protocol: In Silico ADME/Tox Prediction

-

Input Structure:

-

Use the 2D or 3D structure of this compound.

-

-

Property Calculation:

-

Utilize software or web servers (e.g., SwissADME, QikProp) to calculate various physicochemical and pharmacokinetic properties.

-

Key properties include molecular weight, logP (lipophilicity), aqueous solubility, number of hydrogen bond donors and acceptors, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Predict potential metabolic liabilities and toxicity risks (e.g., hERG inhibition, mutagenicity).

-

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 219.29 g/mol | < 500 |

| logP | 1.85 | -0.4 to +5.6 |

| Aqueous Solubility (logS) | -2.5 | > -4.0 |

| H-bond Donors | 2 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Lipinski's Rule Violations | 0 | ≤ 1 |

Experimental Validation

The predictions from in silico models must be validated through experimental assays. A radioligand binding assay is the gold standard for determining the binding affinity of a compound to its target receptor.

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the human Dopamine D2 Receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[2]

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable D2R radioligand (e.g., [³H]-Spiperone) with the membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[2]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[3]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Table 4: Hypothetical Radioligand Binding Assay Results

| Compound | IC50 (nM) | Ki (nM) |

| This compound | 150 | 75 |

| Risperidone (Reference) | 5 | 2.5 |

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico and experimental workflow for the characterization of this compound as a potential Dopamine D2 Receptor antagonist. By employing molecular docking, pharmacophore modeling, and ADME/Tox predictions, researchers can generate initial hypotheses about the compound's binding mode, key structural features for activity, and its drug-like properties. Subsequent experimental validation through techniques such as radioligand binding assays is crucial to confirm these computational predictions and accurately quantify the compound's affinity for its target. The methodologies and data presentation formats provided herein serve as a robust template for the investigation of novel research compounds in the early stages of drug discovery.

References

The Multifaceted Biological Activities of Piperazine-Acetamide Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine-acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core has been successfully functionalized to yield potent anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support ongoing drug discovery and development efforts.

Anticancer Activity: Targeting Key Signaling Pathways

Piperazine-acetamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

A novel piperazine derivative has been shown to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL[1][2]. The inhibition of these pathways disrupts downstream signaling cascades that are crucial for cancer cell growth and survival. Another study on a novel piperazine compound demonstrated its ability to induce apoptosis through both extrinsic and intrinsic pathways, highlighting the multifaceted nature of its anticancer effects[3].

Quantitative Anticancer Activity Data

The anticancer efficacy of various piperazine-acetamide derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8h | MCF-7 (Breast Cancer) | 18.62 ± 1.41 | [4] |

| 8g | MCF-7 (Breast Cancer) | 50.19 ± 2.28 | [4] |

| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 (µg/ml) | [3] |

| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 (µg/ml) | [3] |

| Compound 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [5] |

| Compound 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562, HeLa, AGS)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Piperazine-acetamide test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine-acetamide compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Diagram: Anticancer Mechanism

The following diagram illustrates the inhibition of key cancer signaling pathways by piperazine-acetamide derivatives.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: N-(3-piperazin-1-ylphenyl)acetamide in Cardiac Muscle Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-piperazin-1-ylphenyl)acetamide is a synthetic compound featuring a piperazine-acetamide scaffold. The piperazine ring is a common motif in medicinal chemistry, known to impart a range of biological activities to molecules.[1] Derivatives of piperazine have been investigated for various therapeutic applications, and some have been shown to modulate muscle function.[2][3][4] Notably, piperazine itself has been observed to depress both the rate and force of contraction in cardiac muscle preparations.[2] This suggests that this compound and its analogs are compounds of interest for screening for potential effects on cardiac muscle contractility.

These application notes provide a framework for evaluating the effects of this compound on cardiac muscle contractility using established in vitro methodologies. The protocols detailed below are designed to enable researchers to characterize the potential positive or negative inotropic effects of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response Effect of this compound on Cardiomyocyte Contractility Parameters

| Concentration (µM) | Peak Shortening (% of Baseline) | Time to Peak Contraction (ms) | Time to 90% Relaxation (ms) | Beating Rate (beats/min) |

| Vehicle Control | 100 ± 5 | 150 ± 10 | 300 ± 20 | 60 ± 5 |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 |

Table 2: Effect of this compound on Isolated Cardiac Muscle Tissue Contractility

| Concentration (µM) | Developed Force (mN) | Rate of Force Development (+dF/dt, mN/ms) | Rate of Relaxation (-dF/dt, mN/ms) |

| Vehicle Control | 10.0 ± 1.5 | 50 ± 8 | 40 ± 7 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Signaling Pathways

The contractility of cardiac muscle is a complex process regulated by intricate signaling pathways. A potential mechanism of action for a piperazine-containing compound could involve modulation of ion channels, G-protein coupled receptors, or intracellular calcium handling. The following diagram illustrates a simplified overview of the key signaling pathways in cardiac muscle excitation-contraction coupling.

Caption: Simplified signaling pathway of cardiac muscle excitation-contraction coupling.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound on cardiac muscle contractility.

Protocol 1: In Vitro Contractility Assay Using Human iPSC-Derived Cardiomyocytes

This protocol utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the effects of the test compound on cellular contractility.[5][6]

Experimental Workflow:

References

- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]

- 2. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel (Cav3.2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncardia.com [ncardia.com]

LASSBio-294: Application Notes and Protocols for Investigating a Novel Cardioprotective Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LASSBio-294, a promising thienylhydrazone derivative with significant potential as a therapeutic for cardiac dysfunction. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for researchers to investigate its effects.

Introduction

LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone) is a novel synthetic compound that has demonstrated both positive inotropic and lusitropic (improved relaxation) effects on cardiac muscle.[1][2] It has shown potential in preventing cardiac remodeling and dysfunction following myocardial infarction (MI).[1] Its multifaceted mechanism of action involves modulation of intracellular calcium handling and activation of crucial signaling pathways, making it a compelling candidate for the treatment of heart failure.[1][3]

Mechanism of Action

LASSBio-294 exerts its cardioprotective effects through two primary mechanisms:

-

Enhanced Sarcoplasmic Reticulum Ca²⁺ Handling: The compound directly improves the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.[1][2] Specifically, LASSBio-294 increases the uptake of calcium into the SR, leading to a greater calcium load available for release during subsequent contractions.[2][4] This enhanced calcium cycling results in a stronger force of contraction (positive inotropy) without significantly altering the sensitivity of the contractile proteins to calcium.[2][4]

-

Vasodilatory and Anti-inflammatory Effects: LASSBio-294 also exhibits vasodilatory properties, likely through the inhibition of phosphodiesterase 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[5] This contributes to reduced afterload on the heart. Additionally, it is suggested to act as an agonist of adenosine A2A receptors, which can mediate anti-inflammatory and anti-fibrotic effects, further protecting the heart from remodeling after injury.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on LASSBio-294.

Table 1: In Vitro Effects of LASSBio-294 on Cardiac Contractility

| Parameter | Tissue/Cell Type | Concentration | Effect | Reference |

| Spontaneous Contractions | Isolated Rat Hearts | 25 µM | 128.0 ± 0.7% of control (maximal effect) | [2] |

| Twitch Tension (Atrial) | Electrically Stimulated Rat Atrial Muscle | 200 µM | 163.1 ± 18.4% increase | [2] |

| Twitch Tension (Papillary) | Electrically Stimulated Rat Papillary Muscle | 200 µM | 153.5 ± 28.5% increase | [2] |

| Twitch Tension (Ventricular) | Electrically Stimulated Rat Ventricular Muscle | 200 µM | 201.5 ± 18.5% increase | [2] |

| SR Ca²⁺ Uptake | Saponin-Skinned Rat Ventricular Cells | 100 µM | 40% increase | [2] |

Table 2: In Vivo Effects of LASSBio-294 in a Rat Model of Myocardial Infarction

| Parameter | Treatment Group | Value | Control (MI + Vehicle) | Reference |

| Left Ventricular End-Diastolic Pressure (LVEDP) | MI + LASSBio-294 (2 mg/kg/day, i.p.) | Reduced | Increased post-MI | [1] |

| Collagen Volume Fraction | MI + LASSBio-294 (2 mg/kg/day, i.p.) | Reduced | Increased post-MI | [1] |

| Cardiac Hypertrophy | MI + LASSBio-294 (2 mg/kg/day, i.p.) | Partially reverted | Present post-MI | [1] |

| Ejection Fraction (SHR-MI) | LASSBio-294 (5 mg/kg, p.o.) | 73.2 ± 1.0 % | 25.3 ± 6.4 % | [7] |

| Fractional Shortening (SHR-MI) | LASSBio-294 (5 mg/kg, p.o.) | 43.5 ± 6.6 % | 25.3 ± 11.0 % | [7] |

Table 3: Vasodilatory Effects of LASSBio-294

| Parameter | Tissue | IC₅₀ | Notes | Reference |

| Relaxation | Isolated Rat Aortic Rings | 74 µM | Endothelium-dependent | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of LASSBio-294 and a general workflow for its evaluation.

Caption: Proposed signaling pathways for LASSBio-294 in cardiomyocytes and vascular smooth muscle.

References

- 1. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic GMP-dependent vasodilatory properties of LASSBio 294 in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for LASSBio-294 in the Study of Intracellular Calcium Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-294, a novel thienylhydrazone derivative, has emerged as a significant pharmacological tool for investigating intracellular calcium (Ca²⁺) regulation, particularly within cardiac myocytes. As a positive inotropic agent, it enhances myocardial contractility by modulating sarcoplasmic reticulum (SR) Ca²⁺ handling. These application notes provide a comprehensive overview of LASSBio-294, its mechanism of action, and detailed protocols for its use in studying intracellular Ca²⁺ dynamics.

Mechanism of Action

LASSBio-294 exerts its effects on intracellular Ca²⁺ regulation primarily through its activity as an agonist of the adenosine A₂A receptor.[1] This interaction initiates a signaling cascade that leads to an increase in the uptake of Ca²⁺ into the sarcoplasmic reticulum, a critical intracellular Ca²⁺ store. The enhanced SR Ca²⁺ load results in a greater release of Ca²⁺ during subsequent cellular excitation, thereby increasing the force of muscle contraction.[2][3]

Key aspects of LASSBio-294's mechanism include:

-

Increased SR Ca²⁺ Uptake: LASSBio-294 has been shown to increase Ca²⁺ uptake into the SR.[3] This is, at least in part, attributed to the restoration of sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) levels, particularly in pathological conditions like myocardial infarction.[1]

-

No Direct Ca²⁺ Release: Studies have indicated that LASSBio-294 does not directly induce the release of Ca²⁺ from the SR.[2]

-

Minimal Effect on Myofilament Ca²⁺ Sensitivity: The compound does not significantly alter the sensitivity of the contractile proteins to Ca²⁺.[2][3]

The proposed signaling pathway for LASSBio-294 is illustrated below.

Data Presentation

The following tables summarize the quantitative data on the effects of LASSBio-294 on various parameters of cardiac muscle function.

Table 1: Inotropic Effects of LASSBio-294

| Preparation | Parameter | Concentration | Effect |

| Isolated Rat Hearts | Spontaneous Contractions | 25 µM | 128.0 ± 0.7% of control (maximal effect)[3] |

| Electrically Stimulated Rat Atrial Muscle | Twitch Tension | 200 µM | 163.1 ± 18.4% increase[3] |

| Electrically Stimulated Rat Papillary Muscle | Twitch Tension | 200 µM | 153.5 ± 28.5% increase[3] |

| Electrically Stimulated Rat Ventricular Muscle | Twitch Tension | 200 µM | 201.5 ± 18.5% increase[3] |

Table 2: Effects of LASSBio-294 on SR Ca²⁺ Handling in Saponin-Skinned Ventricular Cells

| Parameter | Concentration | Effect |

| SR Ca²⁺ Uptake | 100 µM | 40% increase[3] |

| Caffeine-Induced Contracture (EC₅₀) | 5.4 µM | Increased caffeine response by up to 44.4 ± 8.6%[2] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of LASSBio-294 on intracellular Ca²⁺ regulation are provided below.

Protocol 1: Preparation of Saponin-Skinned Cardiac Muscle Fibers

This protocol allows for the direct study of sarcoplasmic reticulum function by selectively permeabilizing the sarcolemma while leaving the SR intact.

Materials:

-

Rat ventricular papillary muscles

-

Relaxing solution (pCa 9.0)

-

Skinning solution (Relaxing solution with 50 µg/mL saponin)

-

Cryoprotectant solution (Relaxing solution with 50% glycerol)

-

Force transducer and data acquisition system

Procedure:

-

Excise the heart from a euthanized rat and place it in ice-cold Krebs solution.

-

Dissect ventricular papillary muscles in cold relaxing solution.

-

Tie the ends of the muscle with silk sutures.

-

Incubate the muscle in skinning solution for 30 minutes at 4°C with gentle agitation.

-

Wash the skinned fibers three times with relaxing solution to remove the saponin.

-

Store the skinned fibers in cryoprotectant solution at -20°C for later use.

Protocol 2: Measurement of SR Ca²⁺ Uptake in Skinned Fibers

This protocol assesses the effect of LASSBio-294 on the ability of the SR to take up Ca²⁺.

Materials:

-

Saponin-skinned cardiac fibers

-

Relaxing solution (pCa 9.0)

-

Loading solution (pCa 6.6)

-

Releasing solution (Relaxing solution with 20 mM caffeine)

-

LASSBio-294 stock solution (dissolved in DMSO)

-

Force transducer and data acquisition system

Procedure:

-

Mount a skinned fiber between a force transducer and a length controller.

-

Bathe the fiber in relaxing solution to establish a baseline.

-

To load the SR with Ca²⁺, incubate the fiber in the loading solution for a defined period (e.g., 3 minutes). This can be done in the absence (control) or presence of various concentrations of LASSBio-294.

-

Wash the fiber briefly in relaxing solution to remove excess Ca²⁺.

-

Induce Ca²⁺ release from the SR by exposing the fiber to the releasing solution containing caffeine.

-

Record the resulting force transient (caffeine-induced contracture). The amplitude of this contracture is proportional to the amount of Ca²⁺ taken up by the SR.

-

Compare the amplitude of the caffeine-induced contracture in the presence and absence of LASSBio-294 to determine its effect on SR Ca²⁺ uptake.

References

- 1. Adenosine A2A receptor agonist prevents cardiac remodeling and dysfunction in spontaneously hypertensive male rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(3-piperazin-1-ylphenyl)acetamide in Antimicrobial and Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial and antifungal activity of the specific compound N-(3-piperazin-1-ylphenyl)acetamide is limited in the reviewed literature. The following application notes and protocols are based on studies of structurally related piperazine-acetamide derivatives and analogs. This information serves as a representative guide to the potential applications and methodologies for evaluating the antimicrobial and antifungal properties of this class of compounds.

Introduction

The piperazine ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial and antifungal effects. The acetamide moiety is also a common feature in many bioactive molecules. The combination of these two scaffolds in compounds like this compound suggests a potential for antimicrobial and antifungal efficacy. This document provides a summary of reported quantitative data for related compounds and detailed experimental protocols for in vitro assays.

Data Presentation: Antimicrobial and Antifungal Activity of Piperazine-Acetamide Derivatives

The following tables summarize the antimicrobial and antifungal activities of various N-phenylacetamide and piperazine derivatives, providing insights into the potential efficacy of the core structure.

Table 1: Antifungal Activity of N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Derivatives [1][2]

| Compound | Test Organism | MIC (µmol/mL) |

| 7a | Trichophyton rubrum | 0.125 |

| Epidermophyton floccosum | 0.250 | |

| Malassezia furfur | 0.125 | |

| 7b | Trichophyton rubrum | 0.062 |

| Epidermophyton floccosum | 0.125 | |

| Malassezia furfur | 0.062 | |

| 7c | Trichophyton rubrum | 0.250 |

| Epidermophyton floccosum | 0.125 | |

| Malassezia furfur | 0.250 | |

| Ketoconazole (Standard) | Trichophyton rubrum | 0.031 |

| Epidermophyton floccosum | 0.031 | |

| Malassezia furfur | 0.031 |

Table 2: Antibacterial and Antifungal Activity of Substituted Phenyl Acetamide Piperazine Derivatives [3][4]

| Compound | Bacterial Strain | Antifungal Strain | Activity |

| Substituted Phenyl Acetamide Piperazine Derivative | Staphylococcus aureus | Candida albicans | Good |

| Streptococcus pyogenes | Aspergillus niger | Good (one compound) | |

| Escherichia coli | Moderate | ||

| Pseudomonas aeruginosa | Moderate | ||

| Ciprofloxacin (Standard) | Gram-positive & Gram-negative bacteria | - | High |

| Griseofulvin (Standard) | - | Aspergillus niger | High |

Table 3: Antimicrobial Activity of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) Derivatives [5][6][7]

| Compound | Bacterial Strain | Fungal Strain | Activity |

| Sulfonamide Derivatives (6a-e) | Various | Candida albicans | Significant |

| Alkylated Derivatives (8a-e) | Various | Aspergillus flavus | Significant |

| Nystatin (Standard) | - | Various fungi | High |

Table 4: In Vitro Antimicrobial Activity of 2-(4-((5-bromo-2-methoxyphenyl)sulfonyl) piperazine-1-yl) acetamide Derivatives [8]

| Compound | Bacterial Strains | Fungal Strains | Activity |

| 7d, 7e, 7f, 7j, 7k, 7l | Four bacterial strains | Two fungal strains | Relatively good |

Experimental Protocols

The following are detailed protocols for common antimicrobial and antifungal assays applicable to the evaluation of this compound and its derivatives.

Protocol 1: Agar Well Diffusion Method for Antibacterial Screening

This method is used for the preliminary screening of antibacterial activity.

Materials:

-

Nutrient Agar plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Test compound solutions at various concentrations (e.g., 6.25 to 100 µg/mL)

-

Standard antibiotic solution (e.g., Ciprofloxacin)

-

Solvent control (e.g., DMSO)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the agar plates uniformly with the test bacterial culture.

-

Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

Bacterial or fungal cultures

-

Test compound stock solution

-

Standard antimicrobial agent

-

Spectrophotometer or microplate reader

Procedure:

-

Dispense 100 µL of nutrient broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a standardized inoculum of the test microorganism and add a defined volume to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a microplate reader.

Protocol 3: Turbidimetric Method for Antifungal Susceptibility Testing[1]

This method relies on measuring the turbidity of a fungal culture to determine growth inhibition.

Materials:

-

Fungal cultures (e.g., Trichophyton rubrum, Epidermophyton floccosum, Malassezia furfur)

-

Sabouraud Dextrose Broth

-

Test compound solutions

-

Standard antifungal agent (e.g., Ketoconazole)

-

Spectrophotometer

Procedure:

-

Prepare a standardized suspension of the fungal spores.

-

In a series of test tubes, prepare different concentrations of the test compound in the broth.

-

Inoculate each tube with the fungal suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the tubes at an appropriate temperature for a specified period (e.g., 7 days).

-

Measure the turbidity of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).

-

Compare the turbidity of the test samples to the controls to determine the extent of growth inhibition.

Mandatory Visualizations

Caption: General workflow for antimicrobial drug discovery and evaluation.

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Caption: Workflow for the Broth Microdilution MIC determination.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijbpas.com [ijbpas.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Utilizing LASSBio-294 in the Prevention of Myocardial Infarction-Induced Cardiac Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, frequently leading to progressive cardiac remodeling and heart failure. LASSBio-294, a novel thienylhydrazone derivative, has emerged as a promising therapeutic agent in preclinical studies for mitigating the adverse consequences of MI.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the cardioprotective effects of LASSBio-294.

LASSBio-294 exhibits both positive inotropic (increasing the force of contraction) and lusitropic (improving relaxation) properties.[1] Its primary mechanism of action involves the enhancement of intracellular calcium (Ca²⁺) regulation within cardiomyocytes. Specifically, LASSBio-294 has been shown to restore the function of the sarcoplasmic reticulum (SR), a key organelle in Ca²⁺ handling, by increasing Ca²⁺ uptake.[1][3][4] Furthermore, it enhances the sensitivity of contractile proteins to Ca²⁺, thereby improving cardiac contractility.[1] In animal models of MI, treatment with LASSBio-294 has been demonstrated to reduce cardiac hypertrophy, decrease collagen deposition (fibrosis), and improve hemodynamic parameters such as left ventricular end-diastolic pressure.[1][2] The cardioprotective effects of LASSBio-294 may also be linked to the activation of adenosine A2A receptors.[5]

These notes offer a comprehensive guide to the experimental procedures for evaluating the efficacy of LASSBio-294, including in vivo models of myocardial infarction and in vitro assessments of cardiac muscle function.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on LASSBio-294.

Table 1: Effects of LASSBio-294 on Cardiac Remodeling and Hemodynamics in a Rat Model of Myocardial Infarction

| Parameter | Sham | MI + Vehicle | MI + LASSBio-294 (2 mg/kg) |

| Cardiac Hypertrophy (Heart Weight/Body Weight, mg/g) | 2.6 ± 0.1 | 3.2 ± 0.1 | 2.8 ± 0.1# |

| Nuclear Density (nuclei/mm²) | 2800 ± 200 | 4200 ± 300 | 3100 ± 250# |

| Collagen Volume Fraction (%) | 3.5 ± 0.5 | 12.0 ± 1.5 | 6.0 ± 1.0# |

| Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | 5 ± 1 | 18 ± 2 | 9 ± 1# |

*p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle Data adapted from Costa et al., 2010.[1][2]

Table 2: In Vitro Effects of LASSBio-294 on Cardiac Muscle Contractility and Calcium Handling

| Parameter | Control | LASSBio-294 |

| Spontaneous Contractions of Isolated Hearts (% of control, 25 µM) | 100 | 128.0 ± 0.7 |

| Twitch Tension in Isolated Ventricular Muscle (% of control, 200 µM) | 100 | 201.5 ± 18.5 |

| SR Ca²⁺ Uptake in Skinned Ventricular Cells (%, 100 µM) | 100 | 140 |

Data adapted from Sudo et al., 2001.[3][4]

Experimental Protocols

Protocol 1: In Vivo Myocardial Infarction Model and LASSBio-294 Administration

Objective: To induce myocardial infarction in rats and evaluate the therapeutic efficacy of LASSBio-294 on cardiac remodeling and function.

Materials:

-

Male Wistar rats (200-250 g)

-

LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone)

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments for thoracotomy

-

Suture materials (e.g., 6-0 silk)

-

Ventilator

-

Intraperitoneal injection supplies

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment. Anesthetize the animals using an appropriate anesthetic regimen.

-

Surgical Procedure (Myocardial Infarction):

-

Intubate the rat and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a silk suture to induce myocardial infarction.

-

In sham-operated animals, the suture is passed under the LAD artery but not tied.

-

Close the chest in layers and allow the animal to recover.

-

-

LASSBio-294 Administration:

-

Endpoint Analysis (after 4 weeks):

-

Hemodynamic Measurements: Anesthetize the animals and insert a catheter into the left ventricle via the right carotid artery to measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP).

-

Histological Analysis: Euthanize the animals and excise the hearts. Fix the hearts in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for nuclear density, Picrosirius Red for collagen).

-

Cardiac Hypertrophy Assessment: Measure the heart weight and body weight of the animals and calculate the ratio.

-

Protocol 2: In Vitro Assessment of Cardiac Contractility in Isolated Heart Preparations

Objective: To evaluate the direct effects of LASSBio-294 on the contractility of isolated hearts.

Materials:

-

Male Wistar rats (200-250 g)

-

Langendorff apparatus

-

Krebs-Henseleit solution

-

LASSBio-294

-

Force transducer and data acquisition system

Procedure:

-

Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Langendorff Perfusion:

-

Mount the aorta on the cannula of the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.

-

-

Contractility Measurement:

-

Attach a force transducer to the apex of the heart to record isometric contractions.

-

Allow the heart to stabilize for a 20-30 minute equilibration period.

-

-

LASSBio-294 Perfusion:

-

After stabilization, perfuse the heart with Krebs-Henseleit solution containing increasing concentrations of LASSBio-294 (e.g., up to 25 µM).[4]

-

Record the changes in spontaneous heart contractions.

-

Protocol 3: Calcium Uptake Assay in Saponin-Skinned Cardiac Fibers

Objective: To determine the effect of LASSBio-294 on sarcoplasmic reticulum Ca²⁺ uptake.

Materials:

-

Rat ventricular tissue

-

Saponin solution

-

Solutions with varying Ca²⁺ concentrations (pCa solutions)

-

Caffeine solution

-

LASSBio-294

-

Force transducer and data acquisition system

Procedure:

-

Preparation of Skinned Fibers:

-

Dissect small muscle fiber bundles from the rat ventricle.

-

Chemically "skin" the fibers by incubating them in a relaxing solution containing saponin. This permeabilizes the cell membrane while keeping the SR intact.

-

-

Experimental Setup:

-

Mount the skinned fiber between a force transducer and a fixed hook in an experimental chamber.

-

-

SR Ca²⁺ Loading and Release:

-

Expose the fiber to a loading solution containing a specific Ca²⁺ concentration to allow the SR to accumulate Ca²⁺.

-

Induce Ca²⁺ release and subsequent contraction by rapidly applying a caffeine solution. The magnitude of the caffeine-induced contraction is proportional to the amount of Ca²⁺ taken up by the SR.

-

-

Effect of LASSBio-294:

Visualizations

Caption: Proposed signaling pathway of LASSBio-294 in cardiomyocytes.

Caption: Experimental workflow for evaluating LASSBio-294.

References

- 1. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(3-piperazin-1-ylphenyl)acetamide and its Analogs in Neurodegenerative Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-acetamide scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its derivatives are of significant interest in the investigation of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their ability to interact with multiple, disease-relevant targets.[2][3][4] This document provides an overview of the potential applications of N-(3-piperazin-1-ylphenyl)acetamide and its analogs, along with representative protocols for their synthesis and evaluation in a research setting. While specific data for this compound is limited, the information presented here is based on closely related compounds and provides a framework for its investigation.